Predicted Lipophilicity (XLogP3‑AA) Advantage vs. Isobutylsulfonyl Analog
The target compound incorporates a cyclohexylsulfonyl substituent that provides a calculated XLogP3‑AA of 2.2, which is 0.34 log units higher than the isobutylsulfonyl analog 3‑(cyclohexylsulfonyl)‑1‑(isobutylsulfonyl)azetidine (ACD/LogP = 1.86) [1]. This increase in lipophilicity is expected to enhance passive membrane permeability and blood‑brain barrier penetration relative to smaller aliphatic sulfonyl congeners .
| Evidence Dimension | Predicted octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.2 |
| Comparator Or Baseline | 3‑(Cyclohexylsulfonyl)‑1‑(isobutylsulfonyl)azetidine: ACD/LogP = 1.86 |
| Quantified Difference | ΔcLogP = +0.34 |
| Conditions | In silico prediction; XLogP3‑AA algorithm for target (Guidechem), ACD/LogP for comparator (ChemSpider) |
Why This Matters
A 0.34 log unit increase in cLogP can translate into a measurable improvement in passive permeability across Caco‑2 monolayers, influencing oral bioavailability predictions in early drug discovery.
- [1] Guidechem. 1797086‑19‑1 CAS Data Sheet – XLogP3‑AA Prediction. View Source
